molecular formula C21H16F2N2O4S B2643027 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide CAS No. 922090-03-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2643027
CAS No.: 922090-03-7
M. Wt: 430.43
InChI Key: WURABRQJYYUNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The patent document provides methods of synthesizing compounds of this formula . The variables R1-R4, n, and L are defined in the document .


Molecular Structure Analysis

The molecular structure of this compound is defined by the formula provided in the patent document . The variables R1-R4, n, and L in the formula represent different components of the molecule .


Chemical Reactions Analysis

The patent document provides information on the chemical reactions involved in the synthesis of this compound . The document also provides methods of synthesizing compounds of this formula .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facilitated Ring-forming Cascade for Carbonic Anhydrase Inhibitors : A novel class of [1,4]oxazepine-based primary sulfonamides was synthesized, demonstrating strong inhibition of human carbonic anhydrases. This synthesis underscores the compound's role in enzyme inhibition and potential therapeutic applications (Sapegin et al., 2018).

  • Building Blocks for Novel Heterocycles : The compound has been used as a building block for synthesizing novel triazepines, pyrimidines, and azoles. These heterocycles exhibited good antifungal activity, highlighting the compound's utility in developing new antifungal agents (Khodairy et al., 2016).

Applications in Medicinal Chemistry

  • Anticancer and Antimicrobial Activities : Mixed-ligand copper(II)-sulfonamide complexes derived from the compound have shown significant DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These findings suggest its potential in developing novel anticancer therapies (González-Álvarez et al., 2013).

  • Photosensitizing Properties for Photodynamic Therapy : The compound has been integrated into new zinc phthalocyanine derivatives, exhibiting high singlet oxygen quantum yields. This characteristic is crucial for the effectiveness of Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin et al., 2020).

Novel Mechanisms and Synthetic Pathways

  • Synthesis via Enaminones : The compound has been involved in the synthesis of various novel heterocyclic compounds containing the sulfonamide moiety through reactions with enaminones. These synthesized compounds have been investigated for their potential as Cyclooxygenase (COX-2) inhibitors, indicating their relevance in designing anti-inflammatory drugs (Hassan, 2014).

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it useful in the treatment of various central nervous system disorders .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-12-3-6-19-17(9-12)25(2)21(26)15-11-14(5-7-18(15)29-19)24-30(27,28)20-8-4-13(22)10-16(20)23/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURABRQJYYUNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.